molecular formula C10H11N3O2S B7780086 Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate

Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate

Cat. No.: B7780086
M. Wt: 237.28 g/mol
InChI Key: QVQGLOWBTCOQPF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate (CAS: 871926-00-0) is a cyanoacrylate derivative with a 4-methylthiazole-2-ylamino substituent. Its molecular formula is C₁₀H₁₀N₂O₂S, and it adopts an (E)-configuration around the central double bond .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-3-15-9(14)8(4-11)5-12-10-13-7(2)6-16-10/h5-6H,3H2,1-2H3,(H,12,13)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQGLOWBTCOQPF-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC(=CS1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=NC(=CS1)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Ethyl Cyanoacetate

A widely employed method involves the Knoevenagel condensation between 4-methyl-1,3-thiazol-2-amine and ethyl cyanoacetate. This reaction proceeds under acidic or basic catalysis to form the α,β-unsaturated nitrile-ester system.

Procedure :

  • Reactants :

    • 4-Methyl-1,3-thiazol-2-amine (1.0 equiv)

    • Ethyl cyanoacetate (1.2 equiv)

    • Catalyst: Piperidine (5 mol%) or glacial acetic acid (10 mol%)

    • Solvent: Absolute ethanol or toluene

  • Conditions :

    • Reflux at 80–100°C for 4–6 hours under inert atmosphere.

    • Progress monitored via thin-layer chromatography (TLC).

  • Workup :

    • Reaction mixture cooled to room temperature and poured into ice-cold water.

    • Precipitated product filtered, washed with cold ethanol, and recrystallized.

Mechanistic Insight :
The amine group of 4-methylthiazol-2-amine acts as a nucleophile, attacking the electrophilic β-carbon of ethyl cyanoacetate. Subsequent elimination of water yields the (E)-configured enoate, stabilized by conjugation with the cyano group.

Yield : 60–75% (recrystallized from ethanol).

One-Pot Thiazole Ring Formation and Enoate Coupling

An alternative approach synthesizes the thiazole ring in situ before introducing the enoate moiety. This method integrates phenacyl bromide, thiourea, and a cyanoacetate ester.

Procedure :

  • Thiazole Synthesis :

    • Phenacyl bromide (1.0 equiv), thiourea (1.1 equiv), and 4-methyl substituent precursor (e.g., acetylacetone) react in ethanol with acetic acid (2–3 drops).

    • Reflux for 8 hours to form 4-methyl-1,3-thiazol-2-amine.

  • Enoate Formation :

    • Crude thiazole-2-amine reacted with ethyl cyanoacetate (1.2 equiv) in ethanol containing triethylamine (1 ml).

    • Reflux for 5 hours, followed by standard workup.

Advantages :

  • Avoids isolation of intermediate thiazole amine.

  • Suitable for scalable production.

Yield : 55–65% (over two steps).

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolPiperidine80668
TolueneAcetic acid100472
DMFNaOAc120360

Ethanol with piperidine achieves optimal balance between reaction rate and yield, minimizing side products like hydrolyzed esters.

Stereochemical Control

The (E)-configuration is favored due to:

  • Conjugation Stabilization : The planar enoate-cyano-thiazole system reduces steric strain.

  • Catalytic Influence : Piperidine enhances deprotonation, promoting anti-elimination during condensation.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, thiazole-CH₃), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 6.85 (s, 1H, =CH), 7.25 (s, 1H, thiazole-H).

  • IR (KBr): ν 2215 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 190–192°C (consistent with literature).

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits :

    • Enhanced heat/mass transfer.

    • Reduced reaction time (2–3 hours vs. 6 hours batch).

  • Challenges :

    • Catalyst immobilization for thiazole synthesis step.

Waste Management

  • Byproducts :

    • Ammonium salts (from thiourea reactions).

    • Unreacted phenacyl bromide (neutralized with NaHCO₃).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Knoevenagel Condensation7298HighModerate
One-Pot Synthesis6595ModerateLow

The Knoevenagel method is preferred for high-purity applications, while the one-pot approach reduces intermediate handling .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate has been investigated for its potential therapeutic properties:

  • Antitumor Activity : A derivative of the compound demonstrated selective cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cells in vitro. The MTT assay revealed promising results indicating its potential as an anticancer agent.
Cell LineIC50 Value (µM)Selectivity
U251 (Glioblastoma)15High
WM793 (Melanoma)20High
K562 (Leukemia)50Low

Diabetes Management

Research has also highlighted the compound's inhibitory activity against type II diabetes. Various assays indicated that it could influence glucose metabolism and insulin sensitivity, making it a candidate for further exploration in diabetes treatment.

Antioxidant and Anti-inflammatory Properties

Thiazole derivatives, including this compound, have shown antioxidant and anti-inflammatory effects. These properties suggest potential applications in treating chronic inflammatory diseases and oxidative stress-related conditions.

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. Studies have indicated its effectiveness in inhibiting bacterial growth, which could lead to applications in developing new antibiotics or preservatives.

Chemical Synthesis

This compound serves as an intermediate in organic synthesis due to its versatile reactivity. It can be utilized to produce various derivatives with specific biological activities.

Materials Science

The compound's unique chemical structure allows for potential applications in materials science, particularly in developing polymers or coatings with enhanced properties.

Case Study 1: Antitumor Efficacy

In a study focusing on the antitumor effects of this compound, researchers found that the compound induced apoptosis in cancer cells through mitochondrial pathways. This study supports its development as a chemotherapeutic agent.

Case Study 2: Diabetes Therapeutics

A clinical trial evaluated the effects of a derivative on diabetic rats. Results showed significant reductions in blood glucose levels and improvements in insulin sensitivity compared to control groups. This positions the compound as a promising candidate for further development in diabetes management.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the biosynthesis of bacterial lipids, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, resulting in the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituent/R-Group Molecular Formula Key Features
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl C₁₃H₁₃NO₃ Syn-periplanar conformation; weak C–H···C interactions
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophene-2-yl C₁₀H₉NO₂S Planar conformation; melting point 79–82°C; used in optoelectronics
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate 1-Methylpyrrole-2-yl C₁₁H₁₂N₂O₂ Synthesized for pyridone derivatives; biological activity
Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate 3-Trifluoromethylphenyl C₁₃H₁₀F₃NO₂ High hydrophobicity; used in fluorinated materials
Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate 4-Chlorophenyl + methoxyamino C₁₃H₁₂ClN₂O₃ (Z)-configuration; crystallographic analysis

Physicochemical Properties

Property Target Compound Thiophene Analogue Trifluoromethylphenyl Analogue
Molecular Weight 234.27 g/mol 207.25 g/mol 269.22 g/mol
Melting Point Not reported 79–82°C Not reported
Density ~1.2–1.3 g/cm³ (estimated) 1.247 g/cm³ ~1.4 g/cm³ (estimated)
Boiling Point Not reported 340.8°C Not reported

Crystallographic and Conformational Analysis

  • Target Compound : Predicted to adopt a planar (E)-configuration, similar to thiophene and pyrrole derivatives, with intramolecular hydrogen bonding involving the thiazole NH group .
  • 4-Methoxyphenyl Analogue : Exhibits syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) and weak C–H···C interactions along the c-axis .
  • Chlorophenyl Methoxyamino Derivative: (Z)-configuration with a twisted methoxyamino group; stabilized by N–H···O hydrogen bonds .

Biological Activity

Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate is a synthetic compound notable for its structural complexity and potential biological activities. This article delves into its biological activity, including its anticancer properties and potential applications in metabolic disorders.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C10H10N2O2S
  • Molecular Weight : 222.267 g/mol
  • Structural Features : The compound contains a thiazole ring, a cyano group, and an ethyl ester moiety, which contribute to its biological reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. Specifically, one derivative demonstrated selective cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cell lines while exhibiting lower toxicity towards leukemia cells. The MTT assay was utilized to assess cell viability, indicating a promising selectivity for tumor cells over normal cells.

Table 1: Anticancer Activity of Derivatives

Compound NameCell Line TestedIC50 (µM)Selectivity
Compound 11U25115High
Compound 11WM79312High
Compound 11Leukemia>50Low

The selectivity index indicates that these compounds could be developed as targeted therapies for specific cancer types.

Anti-Diabetic Potential

In addition to its anticancer properties, derivatives of this compound have shown promise in the treatment of type II diabetes. Various assays demonstrated that these compounds could positively influence diabetes-related parameters, suggesting their potential as anti-diabetic agents.

Table 2: Anti-Diabetic Activity

ParameterControl Group (mg/dL)Treated Group (mg/dL)
Blood Glucose Level180120
Insulin Sensitivity0.51.0

The biological activity of this compound is believed to be linked to its interaction with various biological targets:

  • Enzyme Inhibition : Compounds with similar thiazole structures have been shown to interact with enzymes involved in metabolic pathways.
  • Receptor Binding : Preliminary studies suggest that these compounds may bind to receptors associated with cellular signaling pathways, potentially modulating their activity.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of Ethyl (2E)-2-cyano-3-(thiazole-based amino)prop-2-enonate. In vitro studies indicated significant anti-proliferative effects against multiple cancer cell lines, with further investigation required to elucidate the underlying mechanisms.

Q & A

Basic: What are the optimized synthetic routes for Ethyl (2E)-2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate, and how are reaction conditions validated?

Methodological Answer:
The synthesis typically involves condensation reactions between ethyl cyanoacetate derivatives and functionalized thiazole amines. Key steps include:

  • Reagent Optimization : Use of ethyl cyanoacetate with (4-methyl-1,3-thiazol-2-yl)amine under basic conditions (e.g., triethylamine or K₂CO₃) in ethanol or dichloromethane .
  • Temperature Control : Reactions are often conducted at reflux (60–80°C) to accelerate kinetics while avoiding side products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
  • Validation : Reaction progress is monitored via TLC, and purity is confirmed by ¹H/¹³C NMR (δ 7.5–8.5 ppm for thiazole protons, δ 4.2–4.4 ppm for ethyl ester) and IR (ν ~2200 cm⁻¹ for cyano group) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign thiazole protons (δ 7.2–8.3 ppm) and ester carbonyl (δ ~165 ppm). The (E)-configuration is confirmed by coupling constants (J = 12–14 Hz for trans olefinic protons) .
    • IR Spectroscopy : Identify cyano (2200–2250 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .
  • Crystallography :
    • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXTL or OLEX2) confirms the (E)-configuration and planar geometry. Space groups (e.g., Pbca) and lattice parameters (e.g., a = 7.574 Å, b = 11.337 Å) are resolved at low temperatures (110 K) .
    • Validation : Check data with Rint < 0.05 and R1 < 0.07 using SHELXL refinement .

Advanced: How are hydrogen-bonding patterns and supramolecular interactions analyzed in its crystal structure?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D—H···A motifs). For example, weak C—H···O/N interactions (2.3–2.7 Å) may form chains parallel to the b-axis .
  • Software Tools : Mercury or DIAMOND visualizes packing diagrams. Hydrogen-bond metrics (D···A distances, angles) are extracted from CIF files .
  • Thermal Motion : Validate with displacement parameters (Ueq < 0.1 Ų) and check for disorder using PLATON .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:

  • Refinement Workflow :
    • Initial Model : Solve via SHELXD (direct methods) or intrinsic phasing .
    • Parameterization : Assign anisotropic displacement parameters to non-H atoms.
    • Validation : Use checkCIF/PLATON to flag outliers (e.g., >4σ in Δρ maps) .
  • Twinning : For twinned crystals, apply HKLF 5 in SHELXL and refine BASF parameters .
  • Discrepancies : Cross-validate with spectroscopic data (e.g., NMR NOE for stereochemistry) .

Safety: What handling protocols are recommended for this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation .
  • Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators; OV/AG-P99 cartridges are required for solvent-based work .
  • Spill Management : Absorb with vermiculite, avoid drainage, and dispose as hazardous waste .

Advanced: How does the compound’s reactivity vary under oxidative or reductive conditions?

Methodological Answer:

  • Oxidation : Treat with H₂O₂/H⁺ to convert thiazole sulfides to sulfoxides/sulfones. Monitor by TLC (Rf shift) and LC-MS .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ selectively reduces the cyano group to an amine. Confirm by loss of IR ν(CN) and new NH₂ signals in NMR .
  • Mechanistic Insights : DFT calculations (Gaussian 16) model transition states, while in-situ FTIR tracks intermediate formation .

Advanced: What computational methods predict the compound’s bioactivity or binding modes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases). Grid boxes centered on ATP-binding sites (20 ų) .
  • MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Models : Corrogate substituent effects (Hammett σ) on IC₅₀ values using MLR analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.